Cas no 866111-14-0 (Clausine Z)

Clausine Z structure
Clausine Z structure
Product Name:Clausine Z
Numéro CAS:866111-14-0
Le MF:C13H9NO3
Mégawatts:227.215463399887
CID:837667
PubChem ID:11436094
Update Time:2025-05-30

Clausine Z Propriétés chimiques et physiques

Nom et identifiant

    • Clausine Z
    • 1,6-Dihydroxy-9H-carbazole-3-carbaldehyde
    • 3-Formyl-1
    • [ "3-Formyl-1", "6-dihydroxycarbazole" ]
    • 1,6-Dihydroxy-9H-carbazole-3-carboxaldehyde (ACI)
    • 1,6-dihydroxy-9h-carbazole-3-carboxaldehyde
    • Clausine-Z
    • 866111-14-0
    • AKOS032961598
    • CHEMBL1927323
    • FS-9112
    • B2703-153294
    • Piscine à noyau: 1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H
    • La clé Inchi: FKDULSCBYNXNMP-UHFFFAOYSA-N
    • Sourire: O=CC1C=C2C(NC3C2=CC(O)=CC=3)=C(O)C=1

Propriétés calculées

  • Qualité précise: 227.05800
  • Masse isotopique unique: 227.058243149g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 1
  • Complexité: 309
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.1
  • Surface topologique des pôles: 73.3Ų

Propriétés expérimentales

  • Couleur / forme: Powder
  • Le PSA: 73.32000
  • Le LogP: 2.54480

Clausine Z Informations de sécurité

  • Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux

Clausine Z PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3673-1 mg
Clausine Z
866111-14-0
1mg
¥2835.00 2022-04-26
A2B Chem LLC
AH93547-1mg
Clausine Z
866111-14-0 > 95%
1mg
$423.00 2024-04-19
Ambeed
A1251057-5mg
1,6-Dihydroxy-9H-carbazole-3-carbaldehyde
866111-14-0 98%
5mg
$310.0 2025-04-16
A2B Chem LLC
AH93547-5mg
Clausine Z
866111-14-0 95%
5mg
$3080.00 2023-12-29
TargetMol Chemicals
TN3673-1 ml * 10 mm
Clausine Z
866111-14-0
1 ml * 10 mm
¥ 4040 2024-07-20
TargetMol Chemicals
TN3673-5 mg
Clausine Z
866111-14-0 98%
5mg
¥ 3,940 2023-07-11
TargetMol Chemicals
TN3673-1 mL * 10 mM (in DMSO)
Clausine Z
866111-14-0 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
TargetMol Chemicals
TN3673-5mg
Clausine Z
866111-14-0
5mg
¥ 3940 2024-07-20

Clausine Z Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Référence
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Méthode de production 2

Conditions de réaction
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
2.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 3

Conditions de réaction
1.1 Catalysts: Palladium diacetate Solvents: Acetonitrile ;  24 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 60 °C
2.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Pivalic acid ,  Palladium diacetate ;  48 h, 140 °C
3.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  15 min, 0 °C
3.2 Solvents: Dimethylformamide ;  15 min, rt; 1 h, 60 °C
4.1 -
Référence
Palladium-Catalyzed Synthesis of Diarylamines and 1- and 2-Oxygenated Carbazoles: Total Syntheses of Natural Alkaloids Clauraila A, Clausenal, Clausine P, and 7-Methoxy-O-methylmukonal
Hernandez-Benitez, R. Israel; et al, Synthesis, 2017, 49(18), 4357-4371

Méthode de production 4

Conditions de réaction
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ;  16 h, 115 °C; 24 h, 115 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C
2.2 Solvents: Water ;  -78 °C → rt
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
4.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 5

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  4.5 h, 130 °C
2.1 Catalysts: Palladium diacetate Solvents: Acetonitrile ;  24 h, 80 °C
2.2 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 60 °C
3.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Pivalic acid ,  Palladium diacetate ;  48 h, 140 °C
4.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  15 min, 0 °C
4.2 Solvents: Dimethylformamide ;  15 min, rt; 1 h, 60 °C
5.1 -
Référence
Palladium-Catalyzed Synthesis of Diarylamines and 1- and 2-Oxygenated Carbazoles: Total Syntheses of Natural Alkaloids Clauraila A, Clausenal, Clausine P, and 7-Methoxy-O-methylmukonal
Hernandez-Benitez, R. Israel; et al, Synthesis, 2017, 49(18), 4357-4371

Méthode de production 6

Conditions de réaction
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  17 h, 65 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  17 h, 56 °C
3.1 Reagents: Acetic acid ,  Iron Solvents: Acetic acid ;  4 h, rt → 40 °C
4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
5.1 Reagents: Acetic acid ,  Palladium diacetate Solvents: Acetic acid ;  14 h, 110 °C
6.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
7.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
8.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Référence
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Méthode de production 7

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 24 h, -78 °C → rt
1.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 8

Conditions de réaction
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 24 h, -78 °C → rt
2.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 9

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Référence
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Méthode de production 10

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
1.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 11

Conditions de réaction
Référence
Palladium-Catalyzed Synthesis of Diarylamines and 1- and 2-Oxygenated Carbazoles: Total Syntheses of Natural Alkaloids Clauraila A, Clausenal, Clausine P, and 7-Methoxy-O-methylmukonal
Hernandez-Benitez, R. Israel; et al, Synthesis, 2017, 49(18), 4357-4371

Méthode de production 12

Conditions de réaction
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Référence
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Méthode de production 13

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  15 min, 0 °C
1.2 Solvents: Dimethylformamide ;  15 min, rt; 1 h, 60 °C
2.1 -
Référence
Palladium-Catalyzed Synthesis of Diarylamines and 1- and 2-Oxygenated Carbazoles: Total Syntheses of Natural Alkaloids Clauraila A, Clausenal, Clausine P, and 7-Methoxy-O-methylmukonal
Hernandez-Benitez, R. Israel; et al, Synthesis, 2017, 49(18), 4357-4371

Méthode de production 14

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C
1.2 Solvents: Water ;  -78 °C → rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
3.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 15

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Référence
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Pivalic acid ,  Palladium diacetate ;  48 h, 140 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  15 min, 0 °C
2.2 Solvents: Dimethylformamide ;  15 min, rt; 1 h, 60 °C
3.1 -
Référence
Palladium-Catalyzed Synthesis of Diarylamines and 1- and 2-Oxygenated Carbazoles: Total Syntheses of Natural Alkaloids Clauraila A, Clausenal, Clausine P, and 7-Methoxy-O-methylmukonal
Hernandez-Benitez, R. Israel; et al, Synthesis, 2017, 49(18), 4357-4371

Méthode de production 17

Conditions de réaction
1.1 Reagents: Acetic acid ,  Palladium diacetate Solvents: Acetic acid ;  14 h, 110 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Référence
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Méthode de production 18

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
2.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ;  16 h, 115 °C; 24 h, 115 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C
3.2 Solvents: Water ;  -78 °C → rt
4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
5.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 19

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
2.1 Reagents: Acetic acid ,  Palladium diacetate Solvents: Acetic acid ;  14 h, 110 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Référence
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Méthode de production 20

Conditions de réaction
1.1 Reagents: Iron Solvents: Acetic acid ;  2 h, rt; 2 h, 40 °C
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
3.1 Catalysts: Palladium diacetate Solvents: Acetic acid ;  4 h, 100 °C
4.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C
4.2 Solvents: Water ;  -78 °C → rt
5.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
6.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
6.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 21

Conditions de réaction
1.1 Reagents: Acetic acid ,  Iron Solvents: Acetic acid ;  4 h, rt → 40 °C
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
3.1 Reagents: Acetic acid ,  Palladium diacetate Solvents: Acetic acid ;  14 h, 110 °C
4.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
5.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
6.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Référence
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Méthode de production 22

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 17 h, reflux
2.1 Reagents: Iron Solvents: Acetic acid ;  2 h, rt; 2 h, 40 °C
3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
4.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ;  16 h, 115 °C; 24 h, 115 °C
5.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C
5.2 Solvents: Water ;  -78 °C → rt
6.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
7.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
7.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 23

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  17 h, 56 °C
2.1 Reagents: Acetic acid ,  Iron Solvents: Acetic acid ;  4 h, rt → 40 °C
3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
4.1 Reagents: Acetic acid ,  Palladium diacetate Solvents: Acetic acid ;  14 h, 110 °C
5.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
6.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
7.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Référence
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Méthode de production 24

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ;  18 h, reflux
1.2 Reagents: Sodium bicarbonate ;  reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 17 h, reflux
3.1 Reagents: Iron Solvents: Acetic acid ;  2 h, rt; 2 h, 40 °C
4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  64 h, 80 °C
5.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ;  16 h, 115 °C; 24 h, 115 °C
6.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C
6.2 Solvents: Water ;  -78 °C → rt
7.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
8.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 18 h, -78 °C → rt
8.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 25

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Référence
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Méthode de production 26

Conditions de réaction
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Référence
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Méthode de production 27

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.2 Solvents: Water ;  cooled
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 24 h, -78 °C → rt
3.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 28

Conditions de réaction
1.1 Catalysts: Palladium diacetate Solvents: Acetic acid ;  4 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Dichloromethane ;  6 h, rt
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 24 h, -78 °C → rt
4.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 29

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  120 h, reflux
2.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ;  14 h, 115 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Dichloromethane ;  6 h, rt
4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 24 h, -78 °C → rt
5.2 Solvents: Methanol ;  rt
Référence
Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids
Boerger, Carsten; et al, Tetrahedron, 2012, 68(33), 6727-6736

Méthode de production 30

Conditions de réaction
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  17 h, 65 °C
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  5 d, 110 °C
3.1 Reagents: Acetic acid ,  Palladium diacetate Solvents: Acetic acid ;  4 h, 117 °C
4.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  3.5 h, -78 °C
5.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
6.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  24 h, -78 °C → rt
Référence
Transition metals in organic synthesis. Part 85. A general approach to 1,6-dioxygenated carbazole alkaloids; first total synthesis of clausine G, clausine I, and clausine Z
Boerger, Carsten; et al, Synlett, 2008, (11), 1698-1702

Clausine Z Raw materials

Clausine Z Preparation Products

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